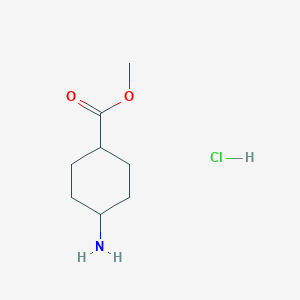

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAYDXCUCXRAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976895 | |

| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-07-5, 61367-16-6, 100707-54-8 | |

| Record name | 61367-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 61367-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and a methyl ester group in a trans configuration. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents compared to its free base form. This molecule serves as a crucial building block, or synthon, in the fields of pharmaceutical development and materials science. Its rigid cyclohexyl core provides a defined three-dimensional scaffold, making it an attractive component for designing molecules with specific spatial orientations.

Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in a research and development setting. Properties such as melting point, solubility, and spectroscopic characteristics directly influence reaction kinetics, purification strategies, formulation development, and quality control. This guide provides an in-depth examination of these properties, grounded in established analytical techniques, to equip researchers, scientists, and drug development professionals with the practical knowledge required for its successful application.

Chemical Identity and Structure

The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is defined by its specific molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [1][2] |

| CAS Number | 61367-07-5 | [2][3][4][5] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2][5] |

| Molecular Weight | 193.67 g/mol | [1][4][5] |

| Canonical SMILES | COC(=O)C1CCC(CC1)N.Cl | [1][2] |

| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | [4][5] |

The trans stereochemistry, where the amino and ester groups are on opposite faces of the cyclohexane ring, is critical. This arrangement minimizes steric hindrance and locks the molecule into a more rigid chair conformation, a feature often exploited in the design of targeted therapeutics.

Core Physical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and behavior in various solvent systems.

| Property | Observation / Value | Notes |

| Appearance | White to off-white crystalline powder or solid. | [3][4][6][7] |

| Melting Point | Not consistently reported; subject to decomposition. | Expected for an amine salt. |

| Boiling Point | Not applicable. | Decomposes upon significant heating. |

| Solubility | Expected to be soluble in polar protic solvents (water, methanol). | Limited data available; empirical testing is recommended. |

Thermal Properties: Melting Point Analysis

A sharp melting point is a classic indicator of purity for many organic compounds. However, for amine hydrochloride salts like this one, the observed melting point can be broad or accompanied by decomposition. This is because the thermal energy can induce dehydrochlorination or other degradation pathways before a true liquid phase is reached. Therefore, a "decomposition temperature" is often more relevant than a true melting point.

This protocol describes a self-validating method for determining the melting point range, which is standard practice in synthetic chemistry for purity assessment.

-

Sample Preparation:

-

Step 1: Ensure the this compound sample is completely dry by placing it under a high vacuum for several hours.

-

Rationale: Residual solvents, particularly water, will act as impurities and significantly depress and broaden the melting point range.

-

-

Step 2: Finely crush the crystalline sample into a powder using a spatula or a mortar and pestle.

-

Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Step 3: Firmly tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Step 4: Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. Aim for a sample height of 2-3 mm.

-

Rationale: A tightly packed, small sample size provides the most accurate and sharpest melting range.

-

-

-

Instrumental Analysis:

-

Step 1: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Step 2: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting temperature. If the approximate temperature is unknown, a preliminary rapid run is advised.

-

Step 3: Once the initial run is complete, allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the previously observed melting temperature.

-

Step 4: Decrease the heating rate to a slow ramp (1-2 °C/min).

-

Rationale: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for an accurate reading.

-

-

Step 5: Record the temperature at which the first drop of liquid appears (T₁).

-

Step 6: Continue heating and record the temperature at which the last solid particle melts (T₂).

-

Step 7: The melting point is reported as the range T₁ – T₂. Note any observations such as discoloration, gas evolution, or sublimation, which indicate decomposition.

-

Solubility Profile

As a hydrochloride salt, the compound is expected to be soluble in polar protic solvents where the ionic lattice can be effectively solvated. However, empirical determination is crucial for designing reaction conditions or formulation buffers.

-

Setup: Add approximately 10-20 mg of the compound to a series of labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Observation: Agitate the tubes (e.g., using a vortex mixer) for 30-60 seconds.

-

Classification: Observe the results and classify as:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some solid dissolves, but a significant portion remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

Rationale: This rapid screen provides a practical guide for selecting appropriate solvents for reactions, chromatography, and recrystallization.

-

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for confirming the identity and purity of this compound. The spectrum will show distinct signals corresponding to each unique proton in the molecule.

-

Expected ¹H NMR Signals (in D₂O or DMSO-d₆):

-

~3.6-3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

-

~3.0-3.2 ppm (multiplet, 1H): The proton on the carbon bearing the amino group (H-C-NH₃⁺).

-

~2.4-2.6 ppm (multiplet, 1H): The proton on the carbon bearing the ester group (H-C-COOCH₃).

-

~1.2-2.2 ppm (multiplets, 8H): The remaining eight protons on the cyclohexane ring.

-

Amine Protons (-NH₃⁺): A broad, exchangeable peak whose chemical shift is highly dependent on the solvent and concentration.

-

Safety and Handling

Proper safety precautions are mandatory when handling any chemical reagent. This compound is classified as an irritant and can cause serious eye damage. [1][3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* GHS Pictogram: GHS07 (Exclamation mark for irritant). [5]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and degradation. [4]

Conclusion

This compound is a valuable chemical intermediate whose utility is underpinned by its distinct physical properties. While its appearance as a white crystalline solid is straightforward, its thermal behavior and solubility require careful empirical evaluation due to its nature as an amine salt. Spectroscopic methods, particularly ¹H NMR, are indispensable for routine identity and purity confirmation. By applying the principles and protocols outlined in this guide, researchers can ensure the quality of their material and build a solid foundation for its successful application in synthesis and development projects.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18521575, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem.

- Chemos GmbH & Co. KG (2024). Safety Data Sheet: Methylcyclohexane. Chemos.

- LookChem (n.d.). Cas 712313-64-9,Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%. LookChem.

- National Institute of Standards and Technology (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.

- Beijing Advanced Technology Co., Ltd. (2018). This compound. Ck-tech.

Sources

- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 61367-07-5 [chemicalbook.com]

- 4. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [process-chem.com]

- 7. file.leyan.com [file.leyan.com]

An In-depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Introduction

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a bifunctional organic compound of significant interest in modern medicinal chemistry and organic synthesis.[1] It serves as a high-value building block, providing a rigid and well-defined three-dimensional scaffold essential for the construction of complex pharmaceutical agents.[2] The molecule's structure incorporates a trans-1,4-disubstituted cyclohexane ring, which offers a conformationally constrained framework, a primary amine hydrochloride for stable handling and versatile derivatization, and a methyl ester for further modification. These features make it an invaluable starting material for synthesizing molecules where precise spatial orientation of functional groups is critical for biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and strategic applications in drug development.

Physicochemical and Structural Properties

The utility of this compound is fundamentally dictated by its structural and chemical characteristics. The hydrochloride salt form enhances its stability and aqueous solubility, simplifying handling and formulation compared to the free base. The trans stereochemistry of the substituents on the cyclohexane ring forces them into a diequatorial orientation in the stable chair conformation, a critical feature for its application in drug design.

Conformational Analysis

The cyclohexane ring predominantly exists in a low-energy chair conformation. For 1,4-disubstituted cyclohexanes, the trans isomer is significantly more stable than the cis isomer because both substituents can occupy equatorial positions, minimizing steric hindrance.[3] This diequatorial arrangement (e,e) avoids the energetically unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position.[3][4] This inherent conformational rigidity is a key reason for its use as a scaffold, as it reduces the entropic penalty upon binding to a biological target by pre-organizing the pharmacophoric groups in a defined spatial orientation.[5]

Caption: Stability of trans vs. cis 1,4-disubstituted cyclohexanes.

Key Physicochemical Data

A summary of the core physicochemical properties is provided below. This data is essential for planning synthetic reactions, purification, and formulation development.

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [6] |

| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | |

| CAS Number | 61367-07-5 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [7] |

| Molecular Weight | 193.67 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 231 - 237 °C | [1][8] |

| Boiling Point | 255.4 °C at 760 mmHg (for free base) | [7] |

| Solubility | Soluble in water. | [9] |

| Storage | Store at room temperature in a dry, dark place. | [10] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the direct esterification of the parent amino acid, trans-4-aminocyclohexanecarboxylic acid.

Causality Behind Experimental Choices

-

Starting Material: trans-4-Aminocyclohexanecarboxylic acid is used to ensure the desired stereochemistry is retained in the final product.

-

Reagent: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. It reacts with methanol to form methyl chloroformate and HCl in situ. The generated HCl acts as the catalyst for the Fischer esterification. The use of SOCl₂ ensures the reaction goes to completion by converting the carboxylic acid to a more reactive acyl chloride intermediate, while also providing the necessary acid catalyst and forming the final hydrochloride salt.

-

Solvent: Methanol serves as both the reactant and the solvent, maximizing the concentration of the esterifying agent and driving the equilibrium towards the product.

-

Temperature Control: The initial cooling to -10 °C is critical to control the exothermic reaction between thionyl chloride and methanol. The subsequent refluxing provides the necessary activation energy for the esterification to proceed to completion in a reasonable timeframe.[9]

-

Workup: Concentration under reduced pressure is sufficient to remove the volatile solvent and byproducts (SO₂ and excess HCl), yielding the crude product.

-

Purification: Recrystallization is the preferred method for purification. The choice of solvent (e.g., ethanol, methanol/ethyl acetate) is critical and should be selected to ensure the compound is highly soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.

Experimental Protocol: Esterification with Thionyl Chloride

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. file.leyan.com [file.leyan.com]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. file.leyan.com [file.leyan.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. AB177165 | CAS 61367-07-5 – abcr Gute Chemie [abcr.com]

- 9. This compound | 61367-07-5 [chemicalbook.com]

- 10. 61367-07-5|this compound|BLD Pharm [bldpharm.com]

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS number 61367-07-5

An In-Depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction

This compound (CAS No. 61367-07-5) is a bifunctional organic compound that has established itself as a pivotal building block in contemporary medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a rigid trans-1,4-disubstituted cyclohexane core, provides a well-defined three-dimensional scaffold. This rigidity is highly sought after in drug design to introduce conformational constraint into molecules, which can lead to enhanced potency and selectivity for their biological targets.[1] The presence of a primary amine and a methyl ester at opposing ends of this scaffold allows for versatile and orthogonal chemical modifications, making it an invaluable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical validation, applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a white crystalline powder at room temperature.[2] The hydrochloride salt form enhances its stability and water solubility compared to the free base, simplifying its handling and use in aqueous reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 61367-07-5 | [4] |

| Molecular Formula | C₈H₁₆ClNO₂ | [5] |

| Molecular Weight | 193.67 g/mol | [5] |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [5][6] |

| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | [4][7] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Purity | Typically ≥95-98% | [4][7] |

| Boiling Point | 255.4°C at 760 mmHg | [9] |

Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves the direct esterification of its parent amino acid, trans-4-aminocyclohexanecarboxylic acid.

Synthetic Rationale and Methodology

The Fischer esterification is the core reaction, where the carboxylic acid is treated with methanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is an exceptionally effective reagent for this transformation. Its role is twofold: it reacts with methanol to generate HCl in situ, which serves as the necessary acid catalyst, and it also consumes the water produced during the reaction, driving the equilibrium towards the ester product. This method is often high-yielding and straightforward.[1][2]

Detailed Experimental Protocol

Causality: This protocol is designed for high conversion and purity. Cooling the initial suspension prevents potential side reactions from the exothermic addition of thionyl chloride. The reflux period ensures the reaction proceeds to completion. Recrystallization is a critical final step to remove any unreacted starting material or isomeric impurities.

-

Reaction Setup : Suspend trans-4-aminocyclohexanecarboxylic acid (e.g., 1.40 mmol) in methanol (e.g., 5.5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

-

Reagent Addition : Cool the suspension to -10 °C using an appropriate cooling bath (e.g., ice-salt).[1][2]

-

Catalyst Introduction : Add thionyl chloride (SOCl₂) (e.g., 2.0 equivalents, 2.79 mmol) dropwise to the cooled suspension while stirring. Maintain the temperature below 0 °C during the addition.[2]

-

Reaction Progression : After the addition is complete, stir the mixture for an additional 15 minutes at low temperature.[2]

-

Warming and Reflux : Remove the cooling bath and allow the reaction mixture to warm to room temperature over 15 minutes. Subsequently, heat the mixture to reflux and maintain for 1 hour.[2]

-

Workup : After cooling the reaction mixture back to room temperature, concentrate it under reduced pressure to remove the excess methanol and HCl. This will yield the crude hydrochloride salt of the product.[1]

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or toluene, to afford the final product as a white crystalline solid.[1]

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isomeric integrity of this compound. The self-validating nature of a protocol relies on robust quality control.

| Analysis Type | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the assigned structure. Key signals include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the cyclohexane ring protons, and a broad signal for the ammonium (-NH₃⁺) protons.[8][10] |

| HPLC | Purity Assessment & Isomer Ratio | A single major peak indicating high purity (>97%). Crucial for confirming the absence of the corresponding cis-isomer.[1] |

| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion corresponding to the free base of the compound. |

| FT-IR | Functional Group Identification | Characteristic absorptions for N-H stretching (amine salt), C=O stretching (ester), and C-O stretching. |

Quality Control Workflow

Caption: Quality control workflow for validating the final product.

Applications in Drug Discovery and Development

The utility of this compound stems from its bifunctional nature and rigid core, which allows it to serve as a versatile scaffold in the synthesis of more complex molecules.

-

Conformational Constraint : The trans-cyclohexane ring acts as a non-aromatic bioisostere of a 1,4-disubstituted benzene ring but with a fixed, rigid 3D geometry. This property is exploited to lock a molecule into a specific conformation, which can enhance binding affinity and reduce off-target effects.[1]

-

Vectorial Synthesis : The orthogonal reactivity of the amine and ester groups allows for stepwise, directional synthesis. The primary amine is a nucleophile readily used in amide bond couplings, reductive aminations, and sulfonamide formations. The methyl ester can be hydrolyzed to a carboxylic acid for further coupling or can act as a key hydrogen bond acceptor in a ligand-protein interaction.[1]

-

Known Applications : Derivatives of trans-4-aminocyclohexanecarboxylic acid are valuable intermediates in the synthesis of various APIs. For example, they have been utilized in the development of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory diseases.[3]

Role as a Versatile Chemical Scaffold

Caption: Synthetic utility showing derivatization paths from the core molecule.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent. This compound is classified as causing serious eye damage.[5]

| Safety Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields or goggles (EN 166), chemical-resistant gloves, and a lab coat. | To prevent eye contact, which can cause serious damage, and minimize skin exposure.[11] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Practice good industrial hygiene; wash hands after handling. | To prevent inhalation of dust and ensure general laboratory safety.[11] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature. | To prevent degradation from moisture and ensure stability.[4][11] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous or hazardous chemical reactions.[11] |

| Disposal | Dispose of as chemical waste in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[12] |

Conclusion

This compound is a high-value building block for pharmaceutical and chemical research. Its well-defined stereochemistry, rigid conformational properties, and bifunctional nature provide a robust platform for the design and synthesis of novel molecules. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance their drug discovery and development programs.

References

- Capot Chemical. (2019). MSDS of this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18521575, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.

- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access.

- Wikipedia. (n.d.). Oseltamivir total synthesis.

- Fisher Scientific. (n.d.). This compound, 97%.

- Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi.

- Abrecht, S., Harrington, P., & Iding, H. (2004). The Roche synthesis of oseltamivir phosphate (Tamiflu®): A challenge for process research & development.

- Beijing Advanced Technology Co., Ltd. (n.d.). This compound.

- Molbase. (n.d.). Cas 712313-64-9,Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 61367-07-5 [chemicalbook.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 1 g | Contact Us [thermofisher.com]

- 7. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. file.leyan.com [file.leyan.com]

- 9. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]

- 10. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]

- 11. fishersci.es [fishersci.es]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Key Building Block in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Scaffold

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications. These features make it an invaluable starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and material science.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its role in pharmaceutical research.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 193.67 g/mol | |

| Molecular Formula | C₈H₁₆ClNO₂ | [4] |

| CAS Number | 61367-07-5 | [5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Soluble in water | [3] |

| Computed LogP | 2.17920 | [6] |

| Computed PSA | 52.32 Ų | [7] |

| Boiling Point | 255.4ºC at 760 mmHg (Computed) | [6] |

| Flash Point | 108.3ºC (Computed) | [6] |

Synthesis and Purification

The most common and efficient method for the preparation of this compound is the esterification of trans-4-aminocyclohexanecarboxylic acid. A well-established protocol utilizes thionyl chloride in methanol to facilitate this transformation.

Experimental Protocol: Esterification via Thionyl Chloride

Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is highly effective for converting amino acids to their corresponding methyl ester hydrochlorides in a one-pot procedure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 61367-07-5 [chemicalbook.com]

- 3. This compound | 61367-07-5 [amp.chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound [process-chem.com]

- 6. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]

- 7. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride synthesis route

An In-Depth Technical Guide to the Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block and intermediate in pharmaceutical and chemical research.[1] Its rigid cyclohexyl core, coupled with the stereospecific trans orientation of its amino and methyl ester groups, makes it a crucial component in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors.[2][3] The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation.

This guide provides a comprehensive overview of the predominant synthetic routes to this intermediate, grounded in established chemical principles. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying rationale for methodological choices, ensuring a robust and reproducible synthesis. We will explore the direct esterification of the parent amino acid and the synthesis of this key precursor from aromatic starting materials, offering insights into reaction mechanisms, stereochemical control, and process optimization.

Primary Synthesis Route: Fischer Esterification of trans-4-Aminocyclohexanecarboxylic Acid

The most direct and industrially favored method for preparing the title compound is the acid-catalyzed esterification of trans-4-aminocyclohexanecarboxylic acid. The Fischer-Speier esterification is a classic and efficient method, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.

Mechanism and Rationale

In this specific application, thionyl chloride (SOCl₂) serves a dual purpose, making it an exceptionally effective reagent. When added to methanol (MeOH), it reacts exothermically to generate hydrogen chloride (HCl) gas in situ. This HCl acts as the primary catalyst for the esterification. Simultaneously, the generated HCl protonates the amino group on the cyclohexane ring, forming the ammonium salt. This protonation serves two critical functions:

-

Protection: It deactivates the amino group, preventing it from engaging in side reactions, such as amide formation with another molecule of the starting material.

-

Salt Formation: It directly yields the desired hydrochloride salt of the final product, streamlining the reaction and isolation process.

The reaction is typically driven to completion by using an excess of methanol, which acts as both a reagent and a solvent, and by heating the mixture to reflux.[1]

Reaction Pathway Visualization

Caption: Fischer esterification pathway using thionyl chloride in methanol.

Detailed Experimental Protocol

This protocol is adapted from a reported high-yield synthesis.[1]

-

Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-4-aminocyclohexanecarboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in anhydrous methanol (approx. 25-30 mL per gram of acid).

-

Reagent Addition: Cool the suspension to -10 °C using an appropriate cooling bath (e.g., ice-salt).

-

Thionyl Chloride Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred suspension via a syringe or dropping funnel. Maintain the temperature below 0 °C during the addition to control the exothermic reaction.

-

Initial Stirring: Stir the mixture for 15 minutes at low temperature.

-

Warming: Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 1 hour. The suspension should dissolve to form a clear solution.

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: Concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification (Optional): The product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether.

| Parameter | Value | Rationale |

| Starting Material | trans-4-Aminocyclohexanecarboxylic Acid | The direct precursor with the required stereochemistry. |

| Reagent | Thionyl Chloride (SOCl₂) | Efficiently generates HCl catalyst in situ and forms the final salt. |

| Solvent | Anhydrous Methanol | Serves as both reactant and solvent, used in excess to drive equilibrium. |

| Temperature | -10 °C (addition), Reflux (reaction) | Initial cooling manages the exothermicity of SOCl₂/MeOH reaction; heating accelerates esterification. |

| Typical Yield | >95% | The reaction is highly efficient with minimal side products.[1] |

Synthesis of the Key Precursor: trans-4-Aminocyclohexanecarboxylic Acid

The availability of the trans-isomer of 4-aminocyclohexanecarboxylic acid is critical. The most common industrial route starts from p-aminobenzoic acid, which requires the hydrogenation of the aromatic ring. This process inherently generates a mixture of cis and trans diastereomers, necessitating stereochemical control or subsequent separation.

Method A: Catalytic Hydrogenation of p-Aminobenzoic Acid

The conversion of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid involves the saturation of the benzene ring. This reaction is challenging and typically requires high pressure and temperature, along with a robust catalyst.

Catalytic hydrogenation using metals like Ruthenium or Rhodium on a carbon support (Ru/C, Rh/C) under basic conditions is effective for this transformation.[3][4] The reaction proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the addition of hydrogen atoms. The stereochemical outcome (cis:trans ratio) is highly dependent on the catalyst, solvent, temperature, and pressure. Under certain basic conditions, a favorable trans ratio of over 75% can be achieved directly.[3][4]

Caption: Catalytic hydrogenation of p-aminobenzoic acid to a cis/trans mixture.

This protocol is based on a patented industrial process.[4]

-

Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 25 wt% of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Pressurization: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 15 bar.

-

Reaction: Heat the mixture to 100 °C while stirring vigorously.

-

Monitoring: Maintain the reaction under these conditions for approximately 20 hours. The reaction progress can be monitored by techniques like TLC or HPLC to confirm the disappearance of the starting material.

-

Cooling and Depressurization: Cool the reactor to ambient temperature and carefully vent the hydrogen pressure.

-

Isolation: Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains the sodium salt of the cis/trans amino acid mixture.

-

Isomer Separation: The separation of the desired trans isomer from the cis isomer can be complex, often involving selective crystallization or derivatization procedures.[4] For instance, after protecting the amino group (e.g., as a Boc-carbamate), the cis isomer can be selectively esterified, allowing the pure trans acid to be isolated.[2]

| Parameter | Value | Rationale |

| Catalyst | 5% Ru/C | A robust catalyst for arene hydrogenation.[4] |

| Solvent/Base | 10% NaOH (aq) | Basic conditions are crucial for achieving a high trans:cis ratio.[3][4] |

| Pressure | 15 bar H₂ | Sufficient pressure to facilitate the hydrogenation of the stable aromatic ring. |

| Temperature | 100 °C | Provides the necessary activation energy for the reaction. |

| Typical cis:trans Ratio | 1 : 4.6 | Demonstrates good selectivity for the desired trans product under these conditions.[4] |

Method B: Reductive Amination of a 4-Oxocyclohexane Derivative

An alternative strategy that offers potentially greater stereocontrol is the reductive amination of a 4-oxocyclohexanecarboxylate.

This route begins with a ketone, which is reacted with an ammonia source to form an intermediate imine (or enamine). This intermediate is then reduced in situ. The stereochemical outcome is determined during the hydride delivery step. Using bulky reducing agents or specific catalysts can favor hydride attack from the less sterically hindered face, leading to the thermodynamically more stable trans product where both substituents are in equatorial positions. A Lewis acid catalyst can be employed to promote the formation of the trans product.[5] This method avoids the high pressures and temperatures of catalytic hydrogenation.

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Hydrogen Gas (H₂): Extremely flammable. High-pressure hydrogenation should only be performed by trained personnel using certified equipment in an area free from ignition sources.

-

This compound: May cause skin, respiratory, and serious eye irritation.[1][6] Avoid inhalation of dust and ensure adequate ventilation.

Conclusion

The synthesis of this compound is most efficiently achieved via the direct esterification of trans-4-aminocyclohexanecarboxylic acid using methanol and thionyl chloride. This method is high-yielding, operationally simple, and directly produces the desired hydrochloride salt. The primary challenge lies in the procurement of the stereochemically pure trans-amino acid precursor. The catalytic hydrogenation of p-aminobenzoic acid is a viable industrial route that can be optimized to favor the trans isomer, although it requires specialized high-pressure equipment. Alternative routes like reductive amination offer different approaches to stereocontrol that may be advantageous in certain research and development contexts. The choice of synthetic route will ultimately depend on the scale, available equipment, and economic feasibility of the operation.

References

- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. (2020). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.

- European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.

- Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

Sources

- 1. This compound | 61367-07-5 [chemicalbook.com]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid - Google Patents [patents.google.com]

- 6. This compound | 61367-07-5 [amp.chemicalbook.com]

A Technical Guide to the Esterification of (trans)-4-Aminocyclohexanecarboxylic Acid

Executive Summary

(Trans)-4-Aminocyclohexanecarboxylic acid (T4ACA) is a pivotal bifunctional building block in modern medicinal chemistry and materials science. Its rigid cyclohexane core imparts valuable conformational constraints, making its derivatives, particularly esters, highly sought after for synthesizing novel therapeutics and functional polymers. However, the simultaneous presence of a nucleophilic amino group and a carboxyl group presents unique challenges for selective esterification. This guide provides an in-depth analysis of the primary synthetic strategies for esterifying T4ACA, focusing on the mechanistic rationale, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific application.

The Synthetic Challenge: Bifunctionality and Zwitterionic Nature

The core challenge in the esterification of any α- or ω-amino acid lies in its zwitterionic character at neutral pH. The basic amino group readily protonates under the acidic conditions typically required for esterification, forming an ammonium salt. This protonation deactivates the molecule, reduces its solubility in common organic solvents, and complicates the desired reaction at the carboxylic acid center.[1][2] Therefore, successful esterification strategies must either leverage these properties through specific reaction conditions or circumvent them by temporarily masking the amine's reactivity.

Strategic Approaches to Esterification

Two primary philosophies govern the esterification of T4ACA: direct, brute-force acid catalysis and a more finessed protection-activation-deprotection sequence. The choice between them depends on factors such as scale, substrate sensitivity, and desired purity of the final product.

Strategy 1: Direct Acid-Catalyzed (Fischer-Speier) Esterification

The Fischer-Speier esterification is a classic, atom-economical method that involves heating the carboxylic acid in a large excess of the desired alcohol with a strong acid catalyst.[3][4][5] For amino acids, this approach is complicated by the zwitterionic nature of the starting material, but it can be highly effective.[1][2][6]

Mechanistic Rationale: The reaction proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4][5] A strong acid catalyst (e.g., H₂SO₄ or HCl) serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and it protonates the amino group, forming the hydrochloride or sulfate salt. While protonation of the amine can reduce solubility, using the alcohol as both the solvent and reagent ensures a high concentration of the nucleophile, driving the equilibrium toward the ester product in accordance with Le Châtelier's principle. The removal of water, a byproduct, also helps to shift the equilibrium.[1][2][4]

Workflow Diagram: Fischer-Speier Esterification

Caption: Workflow for direct acid-catalyzed esterification of T4ACA.

Detailed Experimental Protocol: Synthesis of Ethyl (trans)-4-aminocyclohexanecarboxylate Hydrochloride

-

Reagent Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mL of absolute ethanol.

-

Acid Addition: Cool the flask in an ice-water bath. Slowly and cautiously add 8.0 mL of concentrated sulfuric acid (H₂SO₄) or introduce anhydrous hydrogen chloride (HCl) gas until the solution is saturated. Causality: The alcohol serves as both solvent and reactant. The strong acid acts as the catalyst. Cooling during acid addition is critical to manage the exothermic reaction.

-

Substrate Addition: To the cooled acidic ethanol solution, add 10.0 g of (trans)-4-aminocyclohexanecarboxylic acid. The solid may not fully dissolve initially.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath to precipitate the product as the hydrochloride or sulfate salt. If precipitation is slow, adding diethyl ether can promote crystallization.

-

Purification: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product, ethyl (trans)-4-aminocyclohexanecarboxylate hydrochloride, is often obtained in high purity.[7][8] To obtain the free amine, the salt can be dissolved in water and neutralized with a base like sodium bicarbonate before extraction.

Strategy 2: Amine Protection Followed by Esterification

For more sensitive substrates or when milder conditions are required, a protection strategy is superior. This involves temporarily masking the amino group with a protecting group, allowing for a wider range of esterification methods to be employed on the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[9][10][11]

Mechanistic Rationale: The Boc group is installed by reacting T4ACA with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting N-Boc-T4ACA is no longer zwitterionic and is readily soluble in organic solvents. Its amino group is now a non-nucleophilic carbamate, preventing it from interfering with subsequent reactions.[9][10] The protected acid can then be esterified under mild conditions, for example, by activation with thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with the alcohol.[12][13] Finally, the Boc group is easily removed with a strong acid, such as trifluoroacetic acid (TFA) or HCl, which regenerates the amine, typically as its salt.[9][14]

Workflow Diagram: Protection-Esterification-Deprotection Sequence

Caption: A three-step sequence for esterification via amine protection.

Detailed Experimental Protocol: Synthesis of Methyl (trans)-4-aminocyclohexanecarboxylate via Boc Protection

Part A: N-Boc Protection

-

Dissolution: Dissolve 10.0 g of T4ACA in a mixture of 100 mL of 1,4-dioxane and 50 mL of 1M sodium hydroxide (NaOH) solution.

-

Boc Anhydride Addition: To this stirred solution, add 16.8 g of di-tert-butyl dicarbonate (Boc₂O) portion-wise over 30 minutes, maintaining the temperature below 25°C.

-

Reaction: Stir the mixture at room temperature overnight.

-

Workup: Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl). Extract the product into ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-(trans)-4-aminocyclohexanecarboxylic acid, which is often used in the next step without further purification.

Part B: Esterification

-

Acyl Chloride Formation: Dissolve the crude N-Boc-T4ACA in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C. Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Stir at 0°C for 1 hour, then at room temperature for 2 hours. Causality: SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride intermediate.[12]

-

Ester Formation: Cool the solution back to 0°C and slowly add 5 equivalents of anhydrous methanol. Stir at room temperature overnight.

-

Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude N-Boc protected methyl ester. Purify by column chromatography if necessary.

Part C: Deprotection

-

Acidolysis: Dissolve the purified N-Boc methyl ester in 50 mL of DCM. Add an equal volume of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

-

Reaction: Stir the solution at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting solid is the desired methyl (trans)-4-aminocyclohexanecarboxylate as its TFA or HCl salt. It can be triturated with diethyl ether to afford a pure, crystalline solid.

Comparison of Methods and Data Summary

The choice of method is a critical decision based on project goals. Direct esterification is fast and economical for large-scale synthesis, while the protection-based route offers greater control and compatibility with sensitive functional groups.

| Parameter | Fischer-Speier Esterification | Amine Protection Strategy |

| Number of Steps | 1 | 3 (Protection, Esterification, Deprotection) |

| Reagents | Alcohol, Strong Acid (H₂SO₄, HCl) | Boc₂O, Base, SOCl₂, Alcohol, Strong Acid (TFA, HCl) |

| Reaction Conditions | Harsh (Reflux, strong acid) | Generally mild (can be done at room temp) |

| Typical Yield | Good to Excellent (70-95%) | Excellent (often >85% over 3 steps) |

| Atom Economy | High | Low (due to protecting group) |

| Advantages | Cost-effective, simple, rapid | High purity, wide substrate scope, predictable |

| Disadvantages | Harsh conditions, potential for side reactions | Multiple steps, higher cost, generates more waste |

Conclusion

The esterification of (trans)-4-aminocyclohexanecarboxylic acid is a well-established but nuanced transformation. For robust, large-scale applications where cost and speed are paramount, direct Fischer-Speier esterification using the alcohol as a solvent provides a powerful and efficient route. Conversely, for complex, multi-step syntheses requiring high levels of purity and functional group tolerance, the methodical approach of amine protection, esterification, and deprotection is the strategy of choice. A thorough understanding of the mechanistic principles behind each method empowers the research scientist to make informed decisions, optimizing synthetic routes for efficiency, yield, and purity.

References

- Title: Reactions of Amino Acids: Esterification Source: Pearson Educ

- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL:[Link]

- Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

- Title: Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride Source: ChemBK URL:[Link]

- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

- Title: Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film Source: ACS Publications - Journal of the American Society for Mass Spectrometry URL:[Link]

- Title: Protecting group - Wikipedia Source: Wikipedia URL:[Link]

- Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Institutes of Health (NIH) - PMC URL:[Link]

- Title: Fischer–Speier esterification - Wikipedia Source: Wikipedia URL:[Link]

- Title: What are a good methods for reaction of amino acids with thionyl chloride?

- Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: Royal Society of Chemistry URL:[Link]

- Title: Acylation and Esterification of Amino Acids Source: AK Lectures URL:[Link]

- Title: Making esters the the presence of an amine? Source: Reddit URL:[Link]

- Title: Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis Source: PubMed URL:[Link]

- Title: Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: SCIRP URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. aklectures.com [aklectures.com]

- 7. chembk.com [chembk.com]

- 8. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

An In-Depth Technical Guide to the Solubility of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Foreword: Navigating the Crucial Parameter of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate from early-stage screening to final formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical determinant of bioavailability, dosing, and ultimately, therapeutic efficacy. This guide focuses on Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a versatile building block in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide provides a robust framework for its determination and interpretation. We will delve into the theoretical underpinnings of its solubility, present established methodologies for its empirical measurement, and offer insights into how these data inform the drug development process. Our focus will be on equipping the reader with the expertise to approach the solubility assessment of this, and similar, amine hydrochloride salts with scientific rigor.

Physicochemical Profile and Predicted Solubility Behavior

This compound (C₈H₁₆ClNO₂) is a white crystalline powder.[1] Its structure, featuring a cyclohexane ring with an amino group and a methyl ester, renders it a valuable intermediate in pharmaceutical synthesis.[1] As an amine hydrochloride salt, it is generally anticipated to be soluble in water and other polar organic solvents like alcohols and ketones.[2]

A key descriptor influencing solubility is the partition coefficient (LogP), which quantifies the differential solubility of a compound in two immiscible phases, typically octanol and water. A LogP value of 2.17920 has been reported for this compound, suggesting a moderate degree of lipophilicity. While the hydrochloride salt form enhances aqueous solubility, the LogP value indicates that the free base would have a preference for a more non-polar environment.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| LogP | 2.17920 | |

| Predicted Aqueous Solubility | Expected to be soluble, particularly at lower pH. | [2] |

| Predicted pKa | Not available in literature; crucial to determine experimentally. |

The Gold Standard for Solubility Determination: The Shake-Flask Method

In the absence of established quantitative solubility data, an empirical determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound. This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Causality Behind Experimental Choices in the Shake-Flask Protocol:

The design of a robust shake-flask experiment is predicated on ensuring that a true equilibrium is achieved and accurately measured. The choice of agitation, temperature control, and equilibration time are critical. Insufficient agitation or time will lead to an underestimation of solubility. Conversely, temperature fluctuations can significantly impact solubility, as it is a temperature-dependent property for most solids. The use of a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying the dissolved solute.

Detailed, Step-by-Step Protocol for Thermodynamic Solubility Determination:

This protocol is aligned with the principles outlined in the ICH M9 guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[4][5]

Materials:

-

This compound

-

Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Solvent Media: Prepare the desired aqueous buffer solutions according to pharmacopeial standards and adjust the pH as necessary.[4][5] For organic solvents, use HPLC-grade reagents.

-

Addition of Excess Solid: Weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial. A preliminary, small-scale test can help estimate the approximate solubility.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Self-Validating System:

This protocol incorporates self-validating steps. The confirmation of equilibrium by sampling at multiple time points ensures that the measured solubility is the true thermodynamic solubility. The use of a validated HPLC method with appropriate calibration standards ensures the accuracy of the concentration measurement. Additionally, visual inspection of the vials after the experiment should confirm the presence of undissolved solid, verifying that the initial amount of compound was indeed in excess.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Interpreting and Applying Solubility Data in a Research Context

The solubility data obtained from these experiments are invaluable for several aspects of drug development:

-

Lead Optimization: Poor solubility can be a significant hurdle. If this compound is a scaffold for a new series of compounds, understanding its solubility limitations can guide medicinal chemists in designing analogs with improved properties.

-

Formulation Development: The choice of excipients and the final dosage form (e.g., tablet, capsule, or solution) is heavily influenced by the drug's solubility. For an orally administered drug, sufficient aqueous solubility in the gastrointestinal tract is crucial for absorption.

-

Biopharmaceutics Classification System (BCS): The aqueous solubility over the pH range of 1.2 to 6.8 is a key parameter in the BCS, which classifies drugs based on their solubility and permeability.[4][5][6] This classification can be used to justify biowaivers, potentially reducing the need for in vivo bioequivalence studies.[4][5]

Conclusion: A Pathway to Comprehensive Solubility Characterization

While a definitive, quantitative solubility value for this compound is not readily found in the public domain, this guide provides the necessary framework for its rigorous experimental determination. By employing the detailed shake-flask protocol, researchers can generate reliable thermodynamic solubility data. This information, coupled with an understanding of the compound's physicochemical properties, empowers scientists to make informed decisions throughout the drug discovery and development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a universal guide for the solubility characterization of other novel chemical entities.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 18521575, Methyl (1r,4r)

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- European Medicines Agency.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link].

- García-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 394. [Link].

- Azimi, K., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8. [Link].

- U.S. Food and Drug Administration.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link].

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

- 1. This compound | 61367-07-5 [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Conformationally Rigid Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move towards three-dimensional molecular architectures is paramount for enhancing drug efficacy, selectivity, and pharmacokinetic profiles. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride emerges as a pivotal building block in this endeavor. This technical guide provides a comprehensive analysis of its core attributes, including its synthesis, conformational rigidity, and bifunctional reactivity. We delve into the strategic rationale behind its application as a versatile scaffold, demonstrating how its well-defined diequatorial conformation serves as a powerful tool for constraining molecular shape, thereby minimizing the entropic penalty of ligand binding. Through detailed protocols and illustrative case studies, including its relationship to the antifibrinolytic agent tranexamic acid, this guide showcases its utility in navigating complex chemical space and developing next-generation therapeutics.

Introduction: The "Escape from Flatland" Imperative

The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The "escape from flatland" initiative in medicinal chemistry advocates for the incorporation of three-dimensional, sp³-rich scaffolds to overcome these limitations.[1] Saturated aliphatic rings, particularly cyclohexane, are premier tools in this strategy.[2][3] They offer rigid, well-defined geometries that can project functional groups into specific vectors within a biological target's binding site.

This compound stands out as a particularly valuable asset in this context.[4] Its rigid trans-1,4-disubstituted cyclohexane core provides a stable, non-planar framework, while its primary amine and methyl ester functionalities offer orthogonal handles for synthetic elaboration.[4] This unique combination allows medicinal chemists to systematically explore structure-activity relationships (SAR) with a high degree of conformational control.

Section 1: Core Physicochemical and Structural Properties

The utility of this compound in drug design is fundamentally rooted in its distinct structural and physicochemical characteristics.

Chemical Identity and Properties

A summary of the key identification and physicochemical properties of the compound is provided below.

| Property | Value | Reference |

| CAS Number | 61367-07-5 | [5][6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [4][6] |

| Molecular Weight | 193.67 g/mol | [4][7] |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [5][6] |

| Appearance | White to off-white crystalline powder | [8] |

| Purity | Typically >97% | [5] |

| Topological Polar Surface Area | 52.3 Ų | [7] |

Structural Analysis: The Power of Conformational Rigidity

The strategic advantage of this scaffold lies in its predictable and stable conformation. The trans-1,4-disubstituted cyclohexane ring overwhelmingly adopts a chair conformation where both the amino and methyl carboxylate groups reside in equatorial positions .[9] This diequatorial arrangement is significantly more stable than the alternative diaxial conformation because it minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would otherwise occur.[3][9] This conformational lock ensures that the functional groups are presented in a consistent and predictable orientation, a critical feature for rational drug design.

The molecule's bifunctionality is another key asset. The primary amine serves as a versatile nucleophile for forming amide, sulfonamide, or urea linkages, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This "orthogonal reactivity" allows for selective, stepwise modification, making it an ideal scaffold for building molecular complexity.[4]

Caption: Stable diequatorial chair conformation of the title compound.

Section 2: Synthesis and Chemical Reactivity

The compound is readily synthesized from its corresponding carboxylic acid precursor, making it an accessible building block for research and development.

Synthetic Pathway

The most common laboratory synthesis involves the direct esterification of trans-4-aminocyclohexanecarboxylic acid. Thionyl chloride (SOCl₂) serves as an efficient reagent for this transformation, reacting with the methanol solvent to form the esterifying agent in situ while also converting the amine to its hydrochloride salt, which protects it from side reactions.[8]

Caption: Workflow for the synthesis of the title compound.

Reactivity Profile

The synthetic utility of the scaffold is defined by the selective reactions of its two functional groups:

-

Amine Functionalization: The primary amine (after neutralization) is a potent nucleophile. It readily participates in standard coupling reactions to form stable amide bonds with carboxylic acids (e.g., using EDC/HOBt or HATU), sulfonamides with sulfonyl chlorides, and ureas with isocyanates. This allows for the direct attachment of various pharmacophoric elements.

-